molecular formula C18H13Cl2NO B12625895 Quinoline, 7-chloro-2-(4-chlorophenyl)-6-methyl-4-(2-oxiranyl)- CAS No. 920278-20-2

Quinoline, 7-chloro-2-(4-chlorophenyl)-6-methyl-4-(2-oxiranyl)-

Cat. No.: B12625895
CAS No.: 920278-20-2
M. Wt: 330.2 g/mol
InChI Key: SRGRNICXJJCAEE-UHFFFAOYSA-N
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Description

Quinoline, 7-chloro-2-(4-chlorophenyl)-6-methyl-4-(2-oxiranyl)- is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with various substituents, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives typically involves multi-step reactions. For this compound, a possible synthetic route could include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of Substituents: The chlorophenyl and methyl groups can be introduced through Friedel-Crafts alkylation and acylation reactions.

    Epoxidation: The oxiranyl group can be introduced via epoxidation of an appropriate alkene precursor using peracids like m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Quinoline derivatives can undergo oxidation reactions to form quinoline N-oxides.

    Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinolines.

Scientific Research Applications

Quinoline derivatives, including this compound, have a wide range of applications:

    Chemistry: Used as intermediates in organic synthesis.

    Biology: Studied for their antimicrobial and antiviral properties.

    Medicine: Potential use in developing drugs for treating malaria, cancer, and other diseases.

    Industry: Used in the production of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action for quinoline derivatives often involves interaction with biological targets such as enzymes or receptors. For instance, some quinoline compounds inhibit DNA synthesis in microorganisms, making them effective antimicrobial agents.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug.

    Quinoline N-oxide: An oxidized form of quinoline.

    Tetrahydroquinoline: A reduced form of quinoline.

Uniqueness

This compound’s unique combination of substituents (chlorophenyl, methyl, and oxiranyl groups) may confer distinct biological activities and chemical properties, making it a valuable subject for further research.

Properties

CAS No.

920278-20-2

Molecular Formula

C18H13Cl2NO

Molecular Weight

330.2 g/mol

IUPAC Name

7-chloro-2-(4-chlorophenyl)-6-methyl-4-(oxiran-2-yl)quinoline

InChI

InChI=1S/C18H13Cl2NO/c1-10-6-13-14(18-9-22-18)7-16(21-17(13)8-15(10)20)11-2-4-12(19)5-3-11/h2-8,18H,9H2,1H3

InChI Key

SRGRNICXJJCAEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)N=C(C=C2C3CO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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